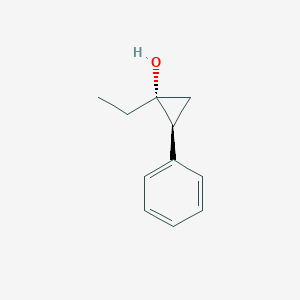

(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol

Description

(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol is a chiral cyclopropane derivative characterized by a strained three-membered ring system with an ethyl group, a phenyl group, and a hydroxyl group at specific stereochemical positions. The compound’s unique structure and stereochemistry make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical research. Cyclopropane rings are known for their high ring strain, which influences both reactivity and stability. The hydroxyl group at the 1-position enhances polarity, enabling hydrogen bonding and affecting solubility in organic and aqueous media.

Properties

IUPAC Name |

(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-11(12)8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAJPVWJLAFLDE-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes. The stereochemistry of the product can be controlled by using chiral auxiliaries or catalysts.

Industrial Production Methods

Industrial production of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. This often includes the use of chiral catalysts and advanced separation techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is often used for converting the hydroxyl group into a tosylate, which can then undergo further substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols or hydrocarbons.

Substitution: Formation of tosylates, halides, or other substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Functional Group Reactivity : The ethyl ester and phenylsulfanyl groups in enable nucleophilic acyl substitution and sulfur-specific reactions (e.g., oxidation), whereas the hydroxyl group in the target compound favors acid/base-mediated transformations.

- Ring Strain: The epoxide in and cyclopropane in the target compound both exhibit high strain, but epoxides typically undergo ring-opening reactions more readily than cyclopropanols.

Challenges :

- Stereochemical control in cyclopropane systems is critical; methods in and employ chiral auxiliaries or catalysts to achieve enantiomeric excess.

Physical and Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.